molecular formula C10H12O3 B13587021 Methyl (R)-3-(1-hydroxyethyl)benzoate

Methyl (R)-3-(1-hydroxyethyl)benzoate

Cat. No.: B13587021
M. Wt: 180.20 g/mol
InChI Key: NYOJUUILPLWPHN-SSDOTTSWSA-N
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Description

Methyl ®-3-(1-hydroxyethyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group and a hydroxyethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-3-(1-hydroxyethyl)benzoate typically involves the esterification of ®-3-(1-hydroxyethyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of Methyl ®-3-(1-hydroxyethyl)benzoate can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow reactors also enhances the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-3-(1-hydroxyethyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: The major product is ®-3-(1-carboxyethyl)benzoic acid.

    Reduction: The major product is ®-3-(1-hydroxyethyl)benzyl alcohol.

    Substitution: Depending on the substituent introduced, various substituted benzoates can be formed.

Scientific Research Applications

Methyl ®-3-(1-hydroxyethyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a model compound for studying enzyme-catalyzed esterification and hydrolysis reactions.

    Medicine: Research is being conducted on its potential use as a prodrug, where it can be metabolized to release active pharmaceutical ingredients.

    Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of Methyl ®-3-(1-hydroxyethyl)benzoate involves its interaction with specific molecular targets. In biological systems, it can be hydrolyzed by esterases to release ®-3-(1-hydroxyethyl)benzoic acid, which can then participate in various metabolic pathways. The hydroxyethyl group can also interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl ®-4-(1-hydroxyethyl)benzoate
  • Ethyl ®-3-(1-hydroxyethyl)benzoate
  • Methyl ®-3-(1-hydroxypropyl)benzoate

Uniqueness

Methyl ®-3-(1-hydroxyethyl)benzoate is unique due to the specific positioning of the hydroxyethyl group on the benzene ring, which influences its reactivity and interaction with biological molecules. This positional isomerism can lead to differences in physical properties, reactivity, and biological activity compared to its analogs.

Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

methyl 3-[(1R)-1-hydroxyethyl]benzoate

InChI

InChI=1S/C10H12O3/c1-7(11)8-4-3-5-9(6-8)10(12)13-2/h3-7,11H,1-2H3/t7-/m1/s1

InChI Key

NYOJUUILPLWPHN-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)C(=O)OC)O

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)OC)O

Origin of Product

United States

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